molecular formula C11H8BrNO2 B12644297 1,4-Naphthalenedione, 2-bromo-3-(methylamino)- CAS No. 91182-56-8

1,4-Naphthalenedione, 2-bromo-3-(methylamino)-

Cat. No.: B12644297
CAS No.: 91182-56-8
M. Wt: 266.09 g/mol
InChI Key: OXCKULWCKUNSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Naphthalenedione, 2-bromo-3-(methylamino)- is a derivative of naphthalenedione, a compound known for its diverse biological activities

Preparation Methods

The synthesis of 1,4-Naphthalenedione, 2-bromo-3-(methylamino)- typically involves the bromination of 1,4-naphthoquinone followed by the introduction of a methylamino group. One common synthetic route starts with 1,4-naphthoquinone, which undergoes bromination using bromine in the presence of a suitable solvent. The resulting 2-bromo-1,4-naphthoquinone is then reacted with methylamine to yield 1,4-Naphthalenedione, 2-bromo-3-(methylamino)- .

Chemical Reactions Analysis

1,4-Naphthalenedione, 2-bromo-3-(methylamino)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-bromo-3-(methylamino)- involves its interaction with immune cells. It promotes the expansion of CD8+ T cells, which in turn reduces the activity of antigen-specific CD4+ cells and inhibits the development of Th1 and Th17 cells. This leads to a modulation of the immune response, providing relief from autoimmune conditions .

Comparison with Similar Compounds

1,4-Naphthalenedione, 2-bromo-3-(methylamino)- can be compared with other naphthoquinone derivatives such as:

Properties

CAS No.

91182-56-8

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

2-bromo-3-(methylamino)naphthalene-1,4-dione

InChI

InChI=1S/C11H8BrNO2/c1-13-9-8(12)10(14)6-4-2-3-5-7(6)11(9)15/h2-5,13H,1H3

InChI Key

OXCKULWCKUNSQC-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=O)C2=CC=CC=C2C1=O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.